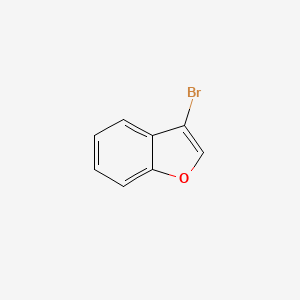
1-(3-Bromophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 38348-83-3 . It has a molecular weight of 240.1 and its IUPAC name is 1-(3-bromophenyl)-2-pyrrolidinone . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as 1-(3-Bromophenyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular formula of 1-(3-Bromophenyl)pyrrolidin-2-one is C10H10BrNO . Its average mass is 240.096 Da and its monoisotopic mass is 238.994568 Da .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)pyrrolidin-2-one is a solid at room temperature . It has a melting point of 69-71 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
1-(3-Bromophenyl)pyrrolidin-2-one: has been identified as a key scaffold in the synthesis of compounds with antimicrobial properties . Its structure is conducive to modifications that can lead to the development of new antibiotics, which is crucial in the fight against drug-resistant bacteria.
Pharmaceutical Development: Antidepressants
The pyrrolidinone ring found in 1-(3-Bromophenyl)pyrrolidin-2-one is a common feature in several cognition-enhancing drugs, such as piracetam . Research in this area could lead to the development of new treatments for depression and other cognitive disorders.
Biochemistry: Proteomics Research
In biochemistry, particularly in proteomics research, 1-(3-Bromophenyl)pyrrolidin-2-one serves as a biochemical tool for the study of protein interactions and functions. Its role in the synthesis of peptides and mimetics is valuable for understanding protein dynamics .
Materials Science: Organic Synthesis Intermediates
This compound is used as an intermediate in the synthesis of various materials, including polymers and organic electronic components. Its versatility in chemical reactions makes it a valuable asset in developing new materials with specific properties .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 1-(3-Bromophenyl)pyrrolidin-2-one can be utilized as standards or reagents in chromatographic methods, aiding in the separation and analysis of complex mixtures .
Environmental Science: Pollutant Degradation
Research into the environmental applications of 1-(3-Bromophenyl)pyrrolidin-2-one includes its potential use in the degradation of pollutants. Its chemical structure could be modified to create compounds that help break down harmful environmental contaminants .
Safety And Hazards
properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLLUAHJIQQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358475 | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrrolidin-2-one | |
CAS RN |
38348-83-3 | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



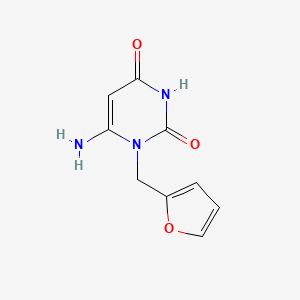
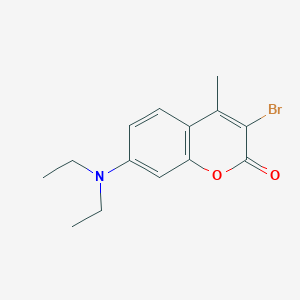

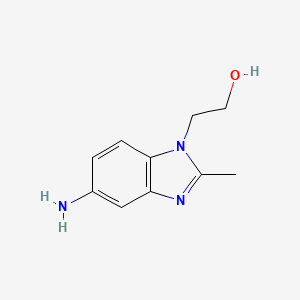

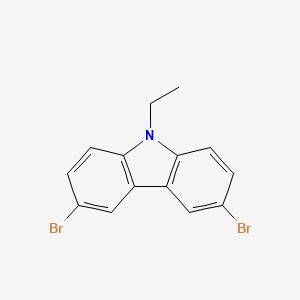
![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

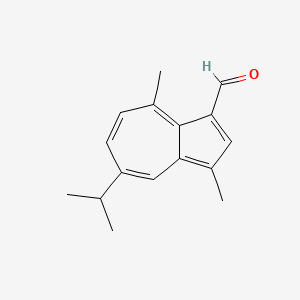

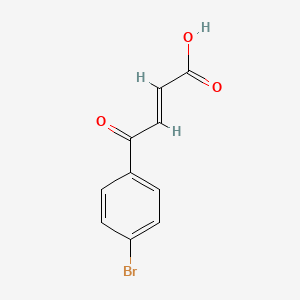
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
